molecular formula C12H14BrF3O2 B14069648 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B14069648
M. Wt: 327.14 g/mol
InChI Key: HPFLWGPBFPCOFA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-2-(trifluoromethoxy)benzene and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of automated systems and continuous flow processes can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Substitution Reactions: The ethoxy and trifluoromethoxy groups can be involved in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns on the benzene ring.

    1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Lacks the ethoxy group, leading to variations in its chemical behavior.

Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and trifluoromethoxy groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is an organic compound notable for its complex structure and potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrF3O2
  • Molecular Weight : 327.14 g/mol
  • Key Functional Groups :
    • Bromopropyl group, which may act as an alkylating agent.
    • Ethoxy group, enhancing hydrogen bonding capabilities.
    • Trifluoromethoxy group, contributing to lipophilicity and membrane permeability.

The presence of these functional groups suggests that the compound may interact with various biological targets, potentially modulating enzyme activity or receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The bromopropyl group can covalently bond with nucleophilic sites in proteins, influencing their function and potentially modifying enzyme activity. This interaction is crucial for understanding the compound's mechanism of action in biochemical pathways.
  • Membrane Permeability : The ethoxy and trifluoromethoxy groups enhance the compound's lipophilicity, facilitating cellular uptake. This property is significant for drug delivery applications .

Study on Enzyme Inhibition

A study investigated the interaction of similar compounds with specific enzymes. It was found that the presence of halogen substituents, such as bromine and trifluoro groups, increased binding affinity to target enzymes. This suggests that this compound could similarly exhibit enzyme inhibition activity, making it a candidate for further drug development research .

Pharmacological Evaluation

In a pharmacological evaluation, compounds with structural similarities demonstrated significant effects on cell viability in cancer cell lines. The unique combination of functional groups in this compound may enhance its cytotoxicity against specific cancer types.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Using sodium hydroxide to introduce the ethoxy group.
  • Bromination : Employing bromine to add the bromopropyl substituent.
  • Trifluoromethylation : Utilizing trifluoromethylating agents to introduce the trifluoromethoxy group.

This multi-step synthesis highlights the complexity of creating compounds with specific biological activities .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzeneLacks ethoxy groupDifferent reactivity profile due to trifluoromethoxy position
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzeneLacks ethoxy groupSimilar reactivity but different applications
1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzeneContains fluorine instead of bromineVariation affects physical properties

The comparative analysis underscores the unique chemical behavior of this compound relative to structurally similar compounds.

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

HPFLWGPBFPCOFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)(F)F)CCCBr

Origin of Product

United States

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